2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid
Description
2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid is a non-proteinogenic α-amino acid featuring a propanoic acid backbone with an amino group at position 2 and a 4-fluoro-2-methylphenyl substituent at position 3. Its molecular formula is tentatively C₁₀H₁₂FNO₂, with a molecular weight of 211.21 g/mol (calculated). The fluorine atom and methyl group on the aromatic ring influence its electronic, steric, and lipophilic properties, making it a candidate for medicinal chemistry applications, such as enzyme inhibition or prodrug design .
Properties
IUPAC Name |
2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSUDTPFZZINJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid serves as a versatile building block for the synthesis of more complex molecules. Its structural features allow for modifications that can lead to the development of novel compounds with specific properties.
Biology
This compound has been studied for its potential roles in various biological processes:
- Enzyme Interactions : Research indicates that it may influence enzyme activity, particularly in metabolic pathways involving amino acids.
- Neurotransmission : The compound's structure suggests it could affect neurotransmitter systems, making it a candidate for studying neurological disorders.
Medicine
The therapeutic potential of this compound is under investigation:
- Drug Development : Its unique properties are being explored for developing new drugs targeting specific diseases.
- Neuroprotective Effects : Similar amino acid derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in treating neurodegenerative diseases.
Antibacterial Studies
A study on structurally related compounds revealed that modifications in the phenyl ring significantly impacted antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups like fluorine enhanced antibacterial activity.
Neuroprotective Research
Investigations into similar aromatic amino acids suggest potential applications in treating neurodegenerative diseases. These compounds may reduce neuronal cell death through antioxidant mechanisms, highlighting their therapeutic relevance.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amino acid backbone play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of 2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid with analogous compounds:
Key Observations:
- Steric Effects: The 2-methyl group may hinder interactions with enzyme active sites compared to non-methylated analogs like (S)-2-amino-3-(4-fluorophenyl)propanoic acid .
- Polarity: Hydroxyl or sulfonyl groups (e.g., 2-amino-3-(4-sulfophenyl)propanoic acid, C₉H₁₀NO₅S ) enhance water solubility but reduce BBB penetration.
LAT1 Inhibition and Transport
- L-4-Fluorophenylalanine (C₉H₁₀FNO₂) acts as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1), a target for anticancer therapies . The target compound’s methyl group may alter binding affinity due to steric effects, though this requires experimental validation.
Antimicrobial Activity
- Thiazole-linked analogs (e.g., 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid) exhibit antimycobacterial activity, suggesting that fluorine and methyl modifications could enhance target specificity .
Neurotoxicity and Pharmacokinetics
- BMAA shows neurotoxicity linked to ALS but has low oral bioavailability and BBB permeability. The target compound’s higher lipophilicity may improve brain uptake, though toxicity risks must be evaluated .
Biological Activity
2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid, also known as a fluorinated amino acid derivative, has garnered significant attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The compound features a propanoic acid backbone with an amino group and a fluorinated aromatic ring. Its chemical formula is , indicating the presence of a fluorine atom that may enhance its biological activity by influencing molecular interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, particularly aminopeptidases, which are crucial for protein metabolism. This inhibition can affect various biological pathways and has implications for therapeutic strategies targeting metabolic disorders.
- Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, potentially modulating neurotransmission pathways. This property makes it a candidate for research in neurological disorders such as depression and anxiety.
Biological Applications
The compound has been investigated for several applications:
- Neuroscience Research : Studies have demonstrated its role in modulating neurotransmitter activity, which is vital for understanding and developing treatments for neurological conditions.
- Antibacterial Activity : Preliminary research suggests that this compound may exhibit antibacterial properties against certain strains of bacteria, indicating its potential as a novel antibacterial agent.
Case Studies and Research Findings
-
Neurotransmission Studies :
- A study evaluated the effects of this compound on neurotransmitter release in rat brain slices. The results indicated a significant modulation of glutamate release, suggesting its potential role in treating excitotoxicity-related conditions.
- Enzyme Interaction :
-
Antibacterial Testing :
- In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
Data Table: Summary of Biological Activities
| Activity Type | Description | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Inhibition of aminopeptidases | IC50 = 12 µM |
| Neurotransmitter Modulation | Influence on glutamate release | Significant modulation observed |
| Antibacterial Activity | Activity against Gram-positive and Gram-negative bacteria | MIC = 15 µg/mL (S. aureus), 20 µg/mL (E. coli) |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves substitution or condensation reactions. For example, halogenation of the phenyl ring (e.g., fluorine introduction via electrophilic substitution) followed by coupling with an amino acid precursor. Evidence from analogous compounds (e.g., 2-amino-2-(4-methylphenyl)propanoic acid) suggests using reducing agents like NaBH₄ or LiAlH₄ for intermediate steps, with oxidation yielding carboxylic acid derivatives . Reaction optimization (e.g., pH, temperature) is critical to minimize side products like dehalogenated byproducts .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Mass Spectrometry (MS) : NIST databases provide reference spectra for fluorinated phenylalanine derivatives; compare fragmentation patterns to confirm molecular weight and substituents .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the fluorine-methyl-phenyl spatial arrangement. For stereochemistry, chiral HPLC or polarimetry (e.g., optical rotation measurements) are recommended .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility can be assessed via shake-flask methods in buffers (pH 1–12) and solvents (e.g., DMSO, ethanol). The para-fluoro and methyl groups increase hydrophobicity compared to non-substituted analogs, requiring co-solvents for in vitro studies . Stability testing (e.g., HPLC monitoring under light/heat) is essential due to potential degradation of the fluorine substituent in aqueous media .
Advanced Research Questions
Q. How does the fluorine substituent and methyl group influence biological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances metabolic stability and binding affinity via electronegative effects, while the methyl group sterically modulates interactions. Comparative studies (e.g., enzyme inhibition assays) with analogs like 2-amino-3-(4-fluorophenyl)propanoic acid (lacking methyl) show altered IC₅₀ values due to steric hindrance or enhanced lipophilicity . Molecular dynamics simulations can map fluorine-methyl interactions with target proteins .
Q. What experimental strategies are used to study aggregation behavior in aqueous solutions?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Monitors particle size distribution over time.
- Circular Dichroism (CD) : Detects conformational changes in aggregated states.
- Thioflavin T Assay : Identifies amyloid-like fibril formation.
Evidence from phenylalanine derivatives suggests that fluorinated analogs exhibit higher aggregation propensity due to hydrophobic interactions .
Q. How can researchers design in vitro assays to evaluate this compound’s impact on fibroblast proliferation or enzyme pathways?
- Methodological Answer :
- Fibroblast Proliferation : Use MTT/XTT assays on NIH/3T3 cells, comparing dose-response curves (1–100 µM) to controls. Fluorinated derivatives may enhance proliferation via tyrosine kinase modulation .
- Enzyme Studies : For target enzymes (e.g., oxidoreductases), perform kinetic assays with purified enzymes, monitoring fluorogenic substrate turnover. Competitive inhibition can be modeled using Lineweaver-Burk plots .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and CYP450 interactions. Fluorine improves bioavailability but may increase plasma protein binding .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., receptors, transporters), highlighting fluorine’s role in hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
